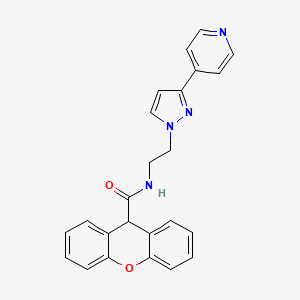

2-(2,3-dihydro-1H-inden-1-yloxy)-3-methylpyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

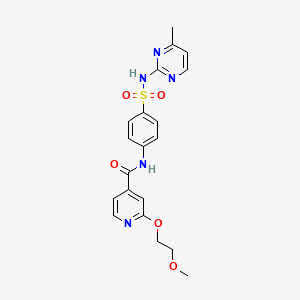

The compound seems to contain an indene and a pyrazine moiety. Indene is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2, which consists of a six-membered ring with two nitrogen atoms at opposite positions in the ring .

Applications De Recherche Scientifique

Synthetic Utility in Heterocyclic Compound Formation

The chemical 2-(2,3-dihydro-1H-inden-1-yloxy)-3-methylpyrazine demonstrates its significance in the synthesis of heterocyclic compounds. Specifically, it is a precursor in the formation of various indole-containing heterocycles like 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown promising antimicrobial activities against a spectrum of microbial organisms, including Gram-negative bacteria, Gram-positive bacteria, and yeast. The synthesis process involves complex reactions like reacting with hydroxylamine hydrochloride, condensation with dimethylformamide dimethylacetal, and further reactions to form a variety of compounds with significant antimicrobial properties (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Tubulin Polymerization Inhibition

In the realm of cancer research, specific derivatives of indenopyrazoles, synthesized from this compound, have been identified as potent tubulin polymerization inhibitors. These compounds exhibit notable antiproliferative activity toward human cancer cells without significantly affecting antimicrobial and antimalarial activities at certain concentrations. The structural features of these compounds, particularly the methoxy and methoxycarbonyl groups, are crucial for their cell growth inhibition properties. The inhibition of tubulin polymerization and induction of G2/M cell cycle arrest in cancer cells suggest their potential as therapeutic agents in cancer treatment (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015).

PPARgamma Agonist Optimization

The chemical is also involved in the optimization of certain phenyl alkyl ether moieties in the structure of PPARgamma agonists, a class of drugs used in managing conditions like diabetes and hyperlipidemia. The structural modifications in the phenyl alkyl ether part of these agonists, guided by both classical medicinal chemistry and solid-phase chemistry approaches, have led to the development of potent and selective PPARgamma agonists with improved aqueous solubility. This optimization process is crucial for enhancing the drug's efficacy and bioavailability (Collins et al., 1998).

Propriétés

IUPAC Name |

2-(2,3-dihydro-1H-inden-1-yloxy)-3-methylpyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-14(16-9-8-15-10)17-13-7-6-11-4-2-3-5-12(11)13/h2-5,8-9,13H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFWFHZUUZUDCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OC2CCC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[(2-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2642513.png)

![N-[5-Ethyl-1-(3-methylbutyl)pyrazol-4-yl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide](/img/structure/B2642515.png)

![3-(methylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2642519.png)

![2-chloro-N-{2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-ylidene}acetamide](/img/structure/B2642520.png)

![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2642527.png)

![3-(2-(3-(methylthio)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2642528.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2642529.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2642530.png)

![2-(3,4-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2642532.png)

![5-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2642534.png)